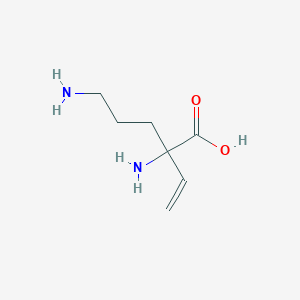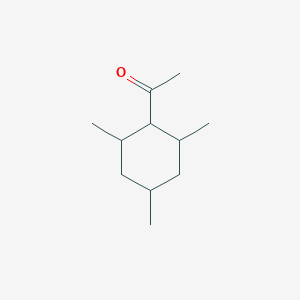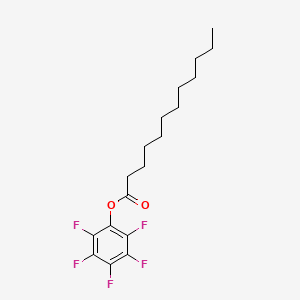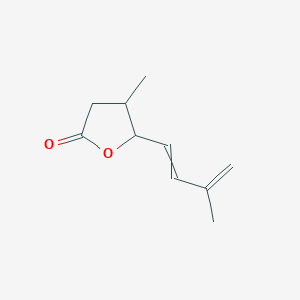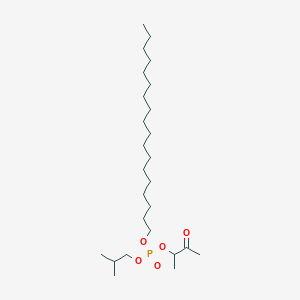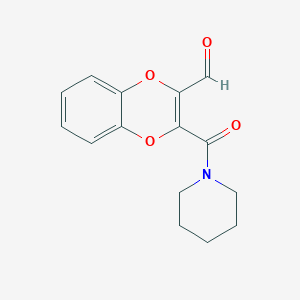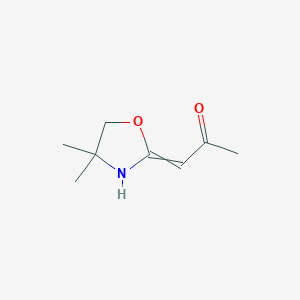
1-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one is an organic compound with the molecular formula C7H11NO2. It is a heterocyclic compound containing an oxazolidinone ring, which is a five-membered ring with oxygen and nitrogen atoms. This compound is known for its applications in various fields, including synthetic organic chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
1-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one can be synthesized through several methods. One common route involves the reaction of 4,4-dimethyl-1,3-oxazolidin-2-one with propan-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
化学反応の分析
Types of Reactions
1-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce different reduced forms of the compound .
科学的研究の応用
1-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4,4-Dimethyl-1,3-oxazolidin-2-one: A closely related compound with similar structural features.
3-Methyl-2-oxazolidinone: Another oxazolidinone derivative with different substituents.
2-Oxazolidinone: The parent compound of the oxazolidinone family.
Uniqueness
1-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one is unique due to its specific substituents and the resulting chemical properties. Its distinct structure allows for unique interactions and applications compared to other similar compounds .
特性
CAS番号 |
106089-34-3 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
1-(4,4-dimethyl-1,3-oxazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C8H13NO2/c1-6(10)4-7-9-8(2,3)5-11-7/h4,9H,5H2,1-3H3 |
InChIキー |
KLYKJYOFQUPQNG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=C1NC(CO1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


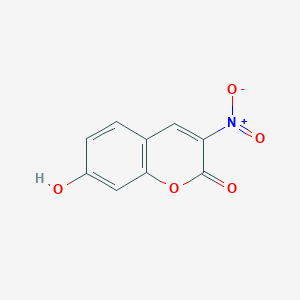
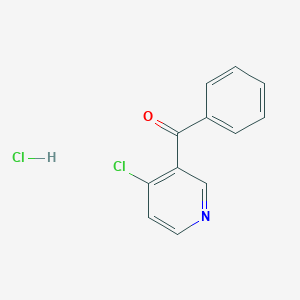
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)
